N-(2-cyclohex-1-en-1-ylethyl)-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide
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Description
N-(2-cyclohex-1-en-1-ylethyl)-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide is a useful research compound. Its molecular formula is C18H23N3O3S2 and its molecular weight is 393.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activities
This compound has been explored for its potential in antimicrobial and antitumor applications. For instance, Altıntop et al. (2011) synthesized triazole derivatives with this structure to study their antimicrobial activities against various Candida species and pathogenic bacteria. These compounds showed significant efficacy against these organisms (Altıntop et al., 2011). Similarly, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives to evaluate their antitumor activity against human tumor cell lines, showing considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).
Biological Evaluation and Photovoltaic Efficiency
The compound's derivatives have also been evaluated for biological activities and their potential use in photovoltaic efficiency. Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, revealing their potential as photosensitizers in dye-sensitized solar cells due to good light harvesting efficiency (Mary et al., 2020).
Anticholinesterase Activity and Cytotoxicity
Further, Altıntop et al. (2012) synthesized amide derivatives to investigate their anticholinesterase properties, finding that certain derivatives showed promising activity in this domain (Altıntop et al., 2012). Additionally, Kaplancıklı et al. (2012) synthesized acetamide derivatives to study their analgesic activities, discovering significant analgesic properties in the tested compounds (Kaplancıklı et al., 2012).
Anti-Inflammatory and Molecular Docking Studies
Tariq et al. (2018) created triazole-based benzothiazole/benzoxazole derivatives and investigated their anti-inflammatory activity and p38α MAP kinase inhibition, identifying compounds with potent anti-inflammatory properties (Tariq et al., 2018).
Ultrasound Synthesis and Antibacterial Evaluation
Rezki (2016) performed an ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering the benzothiazole nucleus, demonstrating promising antimicrobial activities (Rezki, 2016).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-13-7-8-16-15(11-13)20-18(21-26(16,23)24)25-12-17(22)19-10-9-14-5-3-2-4-6-14/h5,7-8,11H,2-4,6,9-10,12H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGRFDZLZFLIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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